![molecular formula C14H10F2N2O B3847569 4-fluoro-N'-(4-fluorobenzylidene)benzohydrazide](/img/structure/B3847569.png)
4-fluoro-N'-(4-fluorobenzylidene)benzohydrazide
Overview
Description
4-fluoro-N'-(4-fluorobenzylidene)benzohydrazide, also known as FBH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of hydrazides, which are organic compounds that contain a hydrazine functional group. FBH has been found to have a range of interesting properties, including its ability to inhibit the activity of certain enzymes and its potential as a fluorescent probe for imaging studies.
Mechanism of Action
The mechanism of action of 4-fluoro-N'-(4-fluorobenzylidene)benzohydrazide involves its ability to bind to the active site of the target enzyme, thereby inhibiting its activity. This binding is thought to occur through the formation of hydrogen bonds and other non-covalent interactions between 4-fluoro-N'-(4-fluorobenzylidene)benzohydrazide and the enzyme.
Biochemical and Physiological Effects
4-fluoro-N'-(4-fluorobenzylidene)benzohydrazide has been found to have a range of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes as discussed above. It has also been found to have potential as a fluorescent probe for imaging studies, due to its ability to selectively bind to certain proteins and enzymes.
Advantages and Limitations for Lab Experiments
One advantage of using 4-fluoro-N'-(4-fluorobenzylidene)benzohydrazide in lab experiments is its ability to selectively inhibit the activity of certain enzymes, which can be useful in studying their function and potential therapeutic applications. However, one limitation is that 4-fluoro-N'-(4-fluorobenzylidene)benzohydrazide may have off-target effects on other enzymes or proteins, which could complicate interpretation of experimental results.
Future Directions
There are several potential future directions for research on 4-fluoro-N'-(4-fluorobenzylidene)benzohydrazide. One area of interest is the development of more selective inhibitors of specific enzymes, which could have potential therapeutic applications. Additionally, further studies are needed to better understand the mechanism of action of 4-fluoro-N'-(4-fluorobenzylidene)benzohydrazide and its potential as a fluorescent probe for imaging studies. Finally, more research is needed to evaluate the safety and efficacy of 4-fluoro-N'-(4-fluorobenzylidene)benzohydrazide in animal and human studies, in order to determine its potential as a therapeutic agent.
Scientific Research Applications
4-fluoro-N'-(4-fluorobenzylidene)benzohydrazide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as human carbonic anhydrases (CA) and acetylcholinesterase (AChE). CA is an important enzyme that plays a role in the regulation of pH in the body, while AChE is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes has potential therapeutic applications in the treatment of diseases such as glaucoma and Alzheimer's disease.
properties
IUPAC Name |
4-fluoro-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O/c15-12-5-1-10(2-6-12)9-17-18-14(19)11-3-7-13(16)8-4-11/h1-9H,(H,18,19)/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSPIRYSQZVKSA-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N'-[(E)-(4-fluorophenyl)methylidene]benzohydrazide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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